molecular formula C20H23Cl2N3O B5194463 2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one

2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B5194463
M. Wt: 392.3 g/mol
InChI Key: BJVKKGWBWFETGR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and ethyl acetoacetate.

    Cyclization: The intermediate product undergoes cyclization to form the quinazolinone core.

    Substitution: The diethylaminoethyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-(2-dimethylaminoethyl)-1,2-dihydroquinazolin-4-one
  • 2-(2,4-Dichlorophenyl)-3-(2-piperidinoethyl)-1,2-dihydroquinazolin-4-one

Uniqueness

2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the diethylaminoethyl group may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O/c1-3-24(4-2)11-12-25-19(15-10-9-14(21)13-17(15)22)23-18-8-6-5-7-16(18)20(25)26/h5-10,13,19,23H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVKKGWBWFETGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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